REACTION_CXSMILES
|
[CH3:1][C:2]([Si:7]([CH3:10])([CH3:9])Cl)([CH3:6])[CH:3]([CH3:5])[CH3:4].Cl.[F:12][C:13]([F:19])([F:18])[S:14]([OH:17])(=[O:16])=[O:15]>>[F:12][C:13]([F:19])([F:18])[S:14]([O:17][Si:7]([C:2]([CH3:6])([CH3:1])[CH:3]([CH3:5])[CH3:4])([CH3:10])[CH3:9])(=[O:16])=[O:15]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
101.57 g
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Type
|
reactant
|
Smiles
|
CC(C(C)C)(C)[Si](Cl)(C)C
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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111 g (67% of theory) of a colourless oil of boiling point=123°-124° C./28.6 mbar are obtained by distillation
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Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C(C(C)C)(C)C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |